An In-depth Technical Guide to 4-Phenyltetrahydro-2H-pyran-4-carbonitrile: A Key Intermediate in Novel Psychoactive Substance Synthesis
An In-depth Technical Guide to 4-Phenyltetrahydro-2H-pyran-4-carbonitrile: A Key Intermediate in Novel Psychoactive Substance Synthesis
This guide provides a comprehensive technical overview of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound of significant interest in synthetic chemistry. While its direct therapeutic applications are not documented, its pivotal role as a precursor in the synthesis of novel psychoactive substances (NPS) places it under the lens of researchers, forensic chemists, and drug development professionals. This document delves into its chemical properties, plausible synthesis routes, analytical characterization, and its primary application as a strategic intermediate.
Core Compound Identity and Physicochemical Properties
4-Phenyltetrahydro-2H-pyran-4-carbonitrile, also known by its IUPAC name 4-phenyloxane-4-carbonitrile, is a white to off-white solid. The molecule features a central tetrahydropyran ring with a phenyl group and a nitrile group attached to the same quaternary carbon at the 4-position. This unique structure makes it a versatile building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 1202-81-9 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃NO | [4] |
| Molecular Weight | 187.24 g/mol | [3] |
| Monoisotopic Mass | 187.09972 Da | [4] |
| IUPAC Name | 4-phenyloxane-4-carbonitrile | [4] |
| Predicted XlogP | 1.8 | [4] |
| Appearance | White to off-white solid (presumed) | N/A |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | [2] |
Plausible Synthesis Pathway and Mechanistic Insight
While specific, peer-reviewed synthesis protocols for 4-Phenyltetrahydro-2H-pyran-4-carbonitrile are scarce, its structure strongly suggests a synthesis route based on well-established multi-component reactions common for pyran derivatives.[5][6] A highly plausible approach involves a one-pot reaction starting from bis(2-chloroethyl) ether, which can be cyclized to form a tetrahydropyran intermediate, followed by nucleophilic attack.
A logical synthetic strategy would be the reaction of Tetrahydro-4H-pyran-4-one with a cyanide source, followed by the addition of a phenyl group via a Grignard reagent, or a variation of the Strecker synthesis adapted for ketones. However, a more direct and convergent approach, analogous to known pyran syntheses, can be proposed.
Proposed Synthesis Workflow: Nucleophilic Cyanation and Phenylation
This theoretical protocol is based on the synthesis of related tetrahydropyran structures.
Step 1: Synthesis of Tetrahydro-4H-pyran-4-one. A known method involves the acid-catalyzed cyclization and hydration of 1,5-dichloropentan-3-one, which can be formed from 3-chloropropionyl chloride and ethylene.[7]
Step 2: Formation of the Cyanohydrin. Tetrahydro-4H-pyran-4-one can be reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, to form the corresponding cyanohydrin intermediate. This is a standard and high-yielding method for converting ketones to cyanohydrins.
Step 3: Conversion to 4-Phenyltetrahydro-2H-pyran-4-carbonitrile. This step is the most speculative without direct literature precedent. A potential route could involve the activation of the cyanohydrin's hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by a Friedel-Crafts-type alkylation of benzene. A more likely route involves a different order of operations, where a phenyl group is added first.
Alternative, More Plausible Workflow:
A more robust proposed pathway involves the addition of the phenyl group first, followed by the nitrile.
Step 1: Phenyl Grignard Addition to Tetrahydro-4H-pyran-4-one. Reacting Tetrahydro-4H-pyran-4-one with phenylmagnesium bromide (a Grignard reagent) would yield 4-phenyltetrahydro-2H-pyran-4-ol.
Step 2: Nucleophilic Substitution to Introduce the Nitrile. The tertiary alcohol, 4-phenyltetrahydro-2H-pyran-4-ol, can then be converted to the target nitrile. This can be achieved by treating the alcohol with a reagent like phosphorus tribromide (PBr₃) to form the tertiary bromide, followed by nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO.
Caption: Role as a key intermediate for NPS synthesis.
This role as a precursor makes the compound a substance of interest to regulatory bodies and law enforcement agencies who monitor the trafficking of chemicals used in the illicit manufacture of synthetic drugs. [8][9]
Safety and Handling
No specific safety data sheet (SDS) for 4-Phenyltetrahydro-2H-pyran-4-carbonitrile is publicly available. However, based on its structure—containing a nitrile group—it should be handled with caution.
-
Toxicity: Organic nitriles can be toxic if inhaled, ingested, or absorbed through the skin. They can release hydrogen cyanide upon hydrolysis or combustion.
-
Handling: Work should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.
-
First Aid: In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.
Conclusion
4-Phenyltetrahydro-2H-pyran-4-carbonitrile is a specialized chemical intermediate whose primary relevance in the field of drug development is linked to its utility as a precursor for designing novel psychoactive substances. Its synthesis, while not explicitly detailed in the literature, can be logically deduced from established chemical principles. The analytical data from its derivatives provide a solid foundation for its characterization. For researchers and professionals in drug development and forensic science, understanding the properties and synthetic utility of this compound is crucial for anticipating and identifying new trends in the evolving landscape of synthetic drugs.
References
PubChemLite. (n.d.). 4-phenyltetrahydro-2h-pyran-4-carbonitrile (C12H13NO). Retrieved from vertexaisearch.cloud.google.com. [10]LookChem. (n.d.). Cas 111-44-4, 2,2'-Dichlorodiethyl ether. Retrieved from lookchem.com. [11]Sisco, E., & Urbas, A. (2022, February 24). Rapid Emerging Drug Deployment (REMEDY) Characterization Results: RP0001. National Institute of Standards and Technology. [12]The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from rsc.org. [1]BLD Pharm. (n.d.). 1202-81-9 | 4-Phenyltetrahydro-2H-pyran-4-carbonitrile. Retrieved from bldpharm.com. []BOC Sciences. (n.d.). CAS 1202-81-9 4-Phenyltetrahydro-2H-pyran-4-carbonitrile. Retrieved from bocsci.com. [2]ChemicalBook. (n.d.). 4-phenyltetrahydro-2H-pyran-4-carbonitrile CAS#: 1202-81-9. Retrieved from chemicalbook.com. Santa Cruz Biotechnology. (n.d.). 4-phenyltetrahydro-2H-pyran-4-carbonitrile | CAS 1202-81-9. Retrieved from scbt.com. [14]Hammoudaa, M. A. A., et al. (2015). Synthesis and characterization of new fused 4H-pyranquinoline carbonitrile derivatives with anticipated antitumor biological activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 200-208. [15]Methylamine Supplier. (n.d.). 2H-Pyran-4-Carbonitrile, Tetrahydro-. Retrieved from methylaminesupplier.com. [4]PubChemLite. (n.d.). 4-phenyltetrahydro-2h-pyran-4-carbonitrile (C12H13NO). Retrieved from vertexaisearch.cloud.google.com. [5]Dabiri, M., et al. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Molecular Diversity, 24(4), 1385-1431. [16]Google Patents. (n.d.). EP0189144A1 - Pyran derivatives, process for the preparation thereof, and perfume composition containing the same. Retrieved from patents.google.com. [17]Smolecule. (n.d.). Buy 4-Benzoyltetrahydro-2H-pyran-4-carbonitrile. Retrieved from smolecule.com. []BOC Sciences. (n.d.). Main Product. Retrieved from bocsci.com. [19]ResearchGate. (n.d.). 13 C NMR spectra of δ (C4), δ (C4) and δ (C4) from (±)menthol 2. Retrieved from researchgate.net. [6]Al-Shamary, R. K. (2016). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 9, S1633-S1638. [20]ChemicalBook. (n.d.). 4H-PYRAN-4-ONE(108-97-4) 1H NMR spectrum. Retrieved from chemicalbook.com. [21]ChemicalBook. (n.d.). 4-METHYLTETRAHYDRO-2H-PYRAN-4-CARBONITRILE(856255-87-3) 1H NMR spectrum. Retrieved from chemicalbook.com. [22]The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from rsc.org. [23]PubChem. (n.d.). 4-Methyltetrahydro-2H-pyran-4-carbonitrile | C7H11NO | CID 23574317. Retrieved from pubchem.ncbi.nlm.nih.gov. [24]ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with.... Retrieved from researchgate.net. [8]UNODC. (2022, April 6). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from unodc.org. [7]Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one. Retrieved from patents.google.com. [25]Nazari, M., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 11, 1189334. [26]Wikipedia. (n.d.). Drug precursors. Retrieved from en.wikipedia.org. [27]Navarrete-Vázquez, G., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Molecules, 29(8), 1735. [28]Abdel-Maksoud, M. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. [29]U.S. Drug Enforcement Administration. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs. Retrieved from unodc.org. [30]Shelke, R. N., et al. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research & Reviews: Journal of Chemistry, 5(2). [31]ResearchGate. (n.d.). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives | Request PDF. Retrieved from researchgate.net. [32]NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved from webbook.nist.gov. [33]U.S. Drug Enforcement Administration. (2021). Precursor Chemical Trends - 2021. Retrieved from unodc.org. [9]International Narcotics Control Board. (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International Control. Retrieved from incb.org. [34]ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2,.... Retrieved from researchgate.net. [35]ChemicalBook. (n.d.). 94201-73-7(tetrahydro-4-methyl-2-phenyl-2H-pyran) Product Description. Retrieved from chemicalbook.com. [36]ChemicalBook. (n.d.). 4H-PYRAN-4-ONE(108-97-4) IR Spectrum. Retrieved from chemicalbook.com.
Sources
- 1. 1202-81-9|4-Phenyltetrahydro-2H-pyran-4-carbonitrile|BLD Pharm [bldpharm.com]
- 2. 4-phenyltetrahydro-2H-pyran-4-carbonitrile CAS#: 1202-81-9 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 4-phenyltetrahydro-2h-pyran-4-carbonitrile (C12H13NO) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 8. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. lookchem.com [lookchem.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 2H-Pyran-4-Carbonitrile, Tetrahydro- | Properties, Uses, Safety, Synthesis & Supplier Info China [nj-finechem.com]
- 16. EP0189144A1 - Pyran derivatives, process for the preparation thereof, and perfume composition containing the same - Google Patents [patents.google.com]
- 17. Buy 4-Benzoyltetrahydro-2H-pyran-4-carbonitrile [smolecule.com]
- 19. researchgate.net [researchgate.net]
- 20. 4H-PYRAN-4-ONE(108-97-4) 1H NMR [m.chemicalbook.com]
- 21. 4-METHYLTETRAHYDRO-2H-PYRAN-4-CARBONITRILE(856255-87-3) 1H NMR [m.chemicalbook.com]
- 22. rsc.org [rsc.org]
- 23. 4-Methyltetrahydro-2H-pyran-4-carbonitrile | C7H11NO | CID 23574317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Drug precursors - Wikipedia [en.wikipedia.org]
- 27. mdpi.com [mdpi.com]
- 28. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. oas.org [oas.org]
- 30. rroij.com [rroij.com]
- 31. researchgate.net [researchgate.net]
- 32. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]
- 33. oas.org [oas.org]
- 34. researchgate.net [researchgate.net]
- 35. 94201-73-7 CAS MSDS (tetrahydro-4-methyl-2-phenyl-2H-pyran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 36. 4H-PYRAN-4-ONE(108-97-4) IR Spectrum [m.chemicalbook.com]
